MMRi62

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

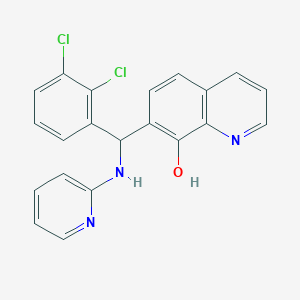

7-[(2,3-dichlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Cl2N3O/c22-16-7-3-6-14(18(16)23)20(26-17-8-1-2-11-24-17)15-10-9-13-5-4-12-25-19(13)21(15)27/h1-12,20,27H,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUBUUSODRAEMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(C2=C(C(=CC=C2)Cl)Cl)C3=C(C4=C(C=CC=N4)C=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MMRi62: A-Technical-Guide-to-its-Mechanism-of-Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

MMRi62 is a novel small molecule demonstrating significant anti-cancer properties through distinct mechanisms of action depending on the cellular context. Initially identified as a modulator of the MDM2-MDM4 E3 ligase complex, this compound induces p53-independent apoptosis in hematological malignancies.[1][2] Subsequent research has revealed a second, equally potent mechanism in solid tumors such as pancreatic cancer, where this compound triggers ferroptosis, a form of iron-dependent programmed cell death.[3] This guide provides a comprehensive overview of the core mechanisms of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Mechanism of Action in Leukemia and Lymphoma: MDM4 Degradation and p53-Independent Apoptosis

In leukemia and lymphoma cells, this compound's primary mechanism involves the modulation of the MDM2-MDM4 RING domain heterodimer, a key negative regulator of the p53 tumor suppressor. Unlike inhibitors that disrupt the formation of this complex, this compound binds to the pre-formed heterodimer. This binding event allosterically modifies the E3 ubiquitin ligase activity, shifting its substrate preference from MDM2 (autoubiquitination) to MDM4. The resulting polyubiquitination of MDM4 targets it for proteasomal degradation. The degradation of the oncoprotein MDM4 unleashes pro-apoptotic signals, leading to cancer cell death in a manner that is independent of p53 status. This p53-independency is a significant therapeutic advantage, as p53 is frequently mutated and non-functional in many cancers.

Signaling Pathway

Core Mechanism of Action in Pancreatic Cancer: Induction of Ferroptosis

In the context of pancreatic ductal adenocarcinoma (PDAC), this compound exhibits a distinct mechanism of action by inducing ferroptosis. This iron-dependent form of cell death is characterized by the accumulation of lipid reactive oxygen species (ROS). This compound's pro-ferroptotic activity is mediated through the degradation of two key proteins: Ferritin Heavy Chain 1 (FTH1) and mutant p53. FTH1 is a crucial component of the iron storage protein ferritin, and its degradation leads to an increase in intracellular labile iron, a catalyst for lipid peroxidation. The degradation of mutant p53, which can inhibit ferroptosis, further sensitizes cancer cells to this death pathway. This compound-induced degradation of FTH1 occurs via the lysosomal pathway, while mutant p53 is degraded through the proteasome. This dual-targeting activity makes this compound a promising agent against cancers with high frequencies of KRAS and TP53 mutations, such as PDAC.

Signaling Pathway

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay | IC50 (µM) | Citation |

| NALM6 | Leukemia | Proliferation | ~0.12 | |

| HL60 | Leukemia | Apoptosis | 0.34 | |

| HL60VR | Leukemia (Vincristine Resistant) | Apoptosis | 0.22 | |

| Panc1 | Pancreatic Cancer | Proliferation (72h) | 0.59 - 1.65 | |

| BxPc3 | Pancreatic Cancer | Proliferation (72h) | 0.59 - 1.65 | |

| Gem-R-BxPc3 | Pancreatic Cancer (Gemcitabine Resistant) | Proliferation | 3.72 ± 0.36 | |

| HPAFII | Pancreatic Cancer | Proliferation (72h) | 0.59 - 1.65 | |

| Gem-R-HPAFII | Pancreatic Cancer (Gemcitabine Resistant) | Proliferation | 6.62 ± 0.52 |

Table 2: Binding Affinity of this compound

| Target | Assay | Kd | Citation |

| MDM2-MDM4 RING Heterodimer | Microscale Thermophoresis (MST) | ~140 nM | |

| MDM2-MDM4 RING Heterodimer | Not Specified | 1.39 µM |

Experimental Protocols

In Vitro Ubiquitination Assay

This protocol is to assess the effect of this compound on the E3 ligase activity of the MDM2-MDM4 complex.

-

Reaction Components: Recombinant E1, E2 (UbcH5c), His-ubiquitin, MDM2, and FLAG-MDM4 proteins are incubated in ubiquitination buffer.

-

This compound Treatment: this compound is added at various concentrations to the reaction mixture.

-

Incubation: The reaction is initiated by adding ATP and incubated at 30°C for a specified time.

-

Termination: The reaction is stopped by adding SDS-PAGE loading buffer.

-

Analysis: The reaction products are resolved by SDS-PAGE and analyzed by Western blotting using antibodies against MDM4, MDM2, and ubiquitin to detect ubiquitination patterns.

Cell Viability and Apoptosis Assays

These protocols are used to determine the cytotoxic and pro-apoptotic effects of this compound on cancer cells.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.

-

This compound Treatment: The following day, cells are treated with a serial dilution of this compound for 24, 48, or 72 hours.

-

Viability Assessment (e.g., MTT or CellTiter-Glo): A reagent that measures metabolic activity or ATP content is added to the wells, and the signal is read on a plate reader.

-

Apoptosis Assessment (e.g., Caspase-Glo or Annexin V/PI staining):

-

Caspase Activity: A luminogenic caspase substrate is added to measure caspase-3/7 activity.

-

Flow Cytometry: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry to quantify early and late apoptotic cells.

-

-

Data Analysis: IC50 values are calculated from the dose-response curves.

Ferroptosis Assays

These protocols are designed to measure markers of ferroptosis in this compound-treated cells.

-

Lipid ROS Measurement:

-

Cells are treated with this compound.

-

The fluorescent probe C11-BODIPY 581/591 is added to the cells.

-

The shift in fluorescence from red to green, indicating lipid peroxidation, is measured by flow cytometry.

-

-

Western Blot Analysis for Ferroptosis Markers:

-

Cells are treated with this compound and cell lysates are prepared.

-

Protein levels of key ferroptosis regulators such as FTH1 and NCOA4 are analyzed by Western blotting.

-

-

Rescue Experiments:

-

Cells are co-treated with this compound and a ferroptosis inhibitor (e.g., ferrostatin-1) or an iron chelator (e.g., deferoxamine).

-

Cell viability is assessed to determine if the cytotoxic effects of this compound can be reversed.

-

In Vivo Xenograft Studies

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

-

Cell Implantation: Human cancer cells (e.g., leukemia or pancreatic cancer cells) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., SCID or NSG mice).

-

Tumor Growth and Monitoring: Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly using calipers.

-

This compound Administration: Once tumors reach a specified volume, mice are randomized into vehicle control and this compound treatment groups. This compound is administered via a specified route (e.g., intraperitoneal injection) and schedule.

-

Efficacy Assessment: Tumor growth is monitored throughout the treatment period. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).

Experimental Workflow Diagram

Conclusion

This compound is a promising anti-cancer agent with a multifaceted mechanism of action. Its ability to induce p53-independent apoptosis in hematological malignancies and ferroptosis in solid tumors like pancreatic cancer highlights its potential to address unmet needs in oncology. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers interested in further exploring the therapeutic potential of this compound and similar molecules. The distinct, context-dependent mechanisms also underscore the importance of thorough mechanistic studies in the development of targeted cancer therapies.

References

MMRi62: A Technical Guide to a Novel p53-Independent Apoptosis Inducer

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule MMRi62 has emerged as a promising anti-cancer agent with a unique dual mechanism of action that includes the induction of p53-independent apoptosis and ferroptosis. Initially identified as a modulator of the MDM2-MDM4 E3 ligase complex, this compound promotes the degradation of the oncoprotein MDM4, thereby triggering cell death in a manner that circumvents the need for a functional p53 tumor suppressor. This technical guide provides an in-depth overview of the core mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to support further research and drug development efforts in oncology.

Introduction

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. However, its function is lost in over half of all human cancers, rendering many conventional therapies ineffective. This has spurred the development of novel therapeutic strategies that can induce cancer cell death independently of p53 status. This compound, a quinolinol derivative, represents a significant advancement in this area. It was initially discovered through a high-throughput screen for inhibitors of the MDM2-MDM4 RING domain interaction.[1][2] Subsequent studies revealed its potent ability to induce apoptosis in various cancer cell lines, including those with mutant or null p53.[1][3]

This guide will delve into the molecular mechanisms underpinning this compound's p53-independent pro-apoptotic activity, its induction of ferroptosis, and its potential as a therapeutic agent for cancers resistant to conventional treatments.

Mechanism of Action: p53-Independent Apoptosis and Ferroptosis

This compound exerts its anti-cancer effects through two primary, interconnected pathways: the induction of p53-independent apoptosis and the triggering of ferroptosis.

p53-Independent Apoptosis via MDM4 Degradation

This compound's primary mechanism for inducing p53-independent apoptosis involves the targeting of the MDM2-MDM4 E3 ubiquitin ligase complex.[1] MDM4 (also known as MDMX) is a key negative regulator of p53, but also possesses p53-independent oncogenic functions.

This compound binds to the RING domain heterodimer of MDM2-MDM4, altering its substrate preference. This leads to the MDM2-dependent ubiquitination and subsequent proteasomal degradation of MDM4. The degradation of MDM4 is a critical event that unleashes pro-apoptotic signals, although the exact downstream effectors are still under investigation. This activity is potent in various cancer cell lines, including leukemia and melanoma.

Induction of Ferroptosis

In addition to its pro-apoptotic effects, this compound has been identified as a potent inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. This activity is particularly prominent in pancreatic ductal adenocarcinoma (PDAC) cells.

The ferroptotic mechanism of this compound is linked to the degradation of Ferritin Heavy Chain 1 (FTH1) and its receptor, NCOA4. FTH1 is a key protein involved in iron storage, and its degradation leads to an increase in intracellular labile iron, which in turn promotes the generation of reactive oxygen species (ROS) and lipid peroxidation, ultimately culminating in ferroptotic cell death. This compound induces the lysosomal degradation of FTH1 and NCOA4.

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.

Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines

| Cell Line | KRAS Status | TP53 Status | IC50 (μM, 72h) | Reference |

| Panc1 | Mutant | Mutant | 1.65 | |

| BxPc3 | Wild-Type | Mutant | 0.59 | |

| HPAFII | Mutant | Mutant | >10 | |

| MIA PaCa-2 | Mutant | Mutant | 1.22 | |

| AsPC-1 | Mutant | Mutant | >10 | |

| Capan-2 | Wild-Type | Wild-Type | 0.89 |

Table 2: In Vitro Efficacy of this compound in Leukemia Cell Lines

| Cell Line | p53 Status | IC50 (μM, 72h) | Reference |

| HL60 | Null | 0.34 | |

| HL60VR (Vincristine-resistant) | Null | 0.22 |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTS Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO).

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-MDM4, anti-FTH1, anti-cleaved PARP, anti-LC3, anti-p53, anti-GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence

-

Cell Culture and Treatment: Grow cells on glass coverslips in 24-well plates and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.

-

Blocking and Antibody Incubation: Block with 1% BSA in PBST and incubate with primary antibodies overnight at 4°C. Subsequently, incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear staining. Acquire images using a fluorescence microscope.

In Vivo Ubiquitination Assay

-

Transfection: Transfect cells (e.g., Panc1) with a plasmid expressing His-tagged ubiquitin.

-

Drug Treatment and Lysis: Treat the transfected cells with this compound. Lyse the cells under denaturing conditions.

-

His-tag Pulldown: Incubate the cell lysates with nickel-NTA beads to pull down His-ubiquitinated proteins.

-

Western Blot Analysis: Elute the bound proteins and analyze by Western blotting using an antibody against the protein of interest (e.g., p53) to detect its ubiquitinated forms.

Conclusion and Future Directions

This compound represents a novel and promising therapeutic agent with a dual mechanism of action that effectively induces cancer cell death through both p53-independent apoptosis and ferroptosis. Its ability to target MDM4 and FTH1 provides a unique advantage for treating cancers that are resistant to conventional p53-activating therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers seeking to further explore the therapeutic potential of this compound and similar compounds.

Future research should focus on elucidating the precise downstream effectors of MDM4 degradation in the p53-independent apoptotic pathway. Additionally, in vivo studies in a broader range of cancer models are warranted to fully assess the efficacy and safety profile of this compound. The development of more potent and specific analogs of this compound could also lead to improved therapeutic outcomes. As of late 2025, there are no specific clinical trials listed for this compound itself, but trials for other agents targeting similar pathways in pancreatic and other solid tumors are ongoing.

References

- 1. Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of MMRi62-Induced Ferroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMRi62 is a novel small molecule that has been identified as a potent inducer of ferroptosis, a form of iron-dependent regulated cell death.[1][2][3] Initially characterized as an MDM2-MDM4-targeting agent with p53-independent pro-apoptotic activity, this compound has shown significant anti-tumor effects, particularly in pancreatic ductal adenocarcinoma (PDAC).[1][2] This technical guide provides an in-depth overview of the core mechanisms by which this compound induces ferroptosis, supported by experimental data and methodologies, to aid researchers and drug development professionals in further exploring its therapeutic potential.

Core Signaling Pathway of this compound-Induced Ferroptosis

This compound triggers ferroptosis through a distinct mechanism of action that involves the dual degradation of ferritin heavy chain (FTH1) and mutant p53. This leads to an increase in intracellular reactive oxygen species (ROS) and subsequent lipid peroxidation, hallmarks of ferroptosis. The process is also associated with an upregulation of autophagy.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments demonstrating the effects of this compound on pancreatic cancer cells.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | TP53 Status | KRAS Status | IC50 of this compound (μM) |

| Panc1 | Mutant | Mutant | ~2.5 |

| BxPc3 | Mutant | Wild-type | ~2.0 |

| HPAFII | Mutant | Mutant | Not specified |

| AsPC1 | Mutant | Mutant | Not specified |

| MIA PaCa-2 | Mutant | Mutant | Not specified |

| Capan-2 | Wild-type | Mutant | Not specified |

Data extracted from studies on pancreatic ductal adenocarcinoma cell lines. The IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50% after 72 hours of treatment.

Table 2: Effect of this compound on Protein Expression in Pancreatic Cancer Cells

| Protein | Treatment | Cell Line | Change in Expression | Degradation Pathway |

| FTH1 | This compound | Panc1, BxPc3 | Significant Decrease | Lysosomal |

| NCOA4 | This compound | Panc1, BxPc3 | Significant Decrease | Not specified |

| Mutant p53 | This compound | Panc1, BxPc3 | Significant Decrease | Proteasomal |

| LC3-II | This compound | Panc1, BxPc3 | Increase | N/A |

| Cleaved PARP | This compound | Panc1, BxPc3 | Increase | N/A |

Changes in protein expression were observed after treatment with this compound for 24-72 hours. This table provides a qualitative summary of the changes.

Detailed Experimental Methodologies

The following sections describe the methodologies for key experiments used to elucidate the ferroptosis induction mechanism of this compound.

Cell Viability and Proliferation Assays

-

Objective: To determine the anti-proliferative effect of this compound on pancreatic cancer cell lines.

-

Method:

-

Pancreatic cancer cells (e.g., Panc1, BxPc3) are seeded in 96-well plates.

-

After 24 hours, cells are treated with a range of concentrations of this compound.

-

Cell viability is assessed at various time points (e.g., 24, 48, 72 hours) using assays such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

-

Western Blot Analysis

-

Objective: To analyze the expression levels of key proteins involved in ferroptosis, apoptosis, and autophagy.

-

Method:

-

Cells are treated with this compound at specified concentrations and for various durations.

-

Total protein is extracted from the cells, and protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., FTH1, NCOA4, mutant p53, LC3, cleaved PARP, GAPDH).

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Immunofluorescence Staining

-

Objective: To visualize the subcellular localization and expression of proteins of interest.

-

Method:

-

Cells are grown on coverslips and treated with this compound.

-

Cells are fixed with paraformaldehyde, permeabilized with Triton X-100, and blocked with bovine serum albumin.

-

Cells are incubated with primary antibodies (e.g., anti-p53, anti-LC3).

-

After washing, cells are incubated with fluorescently labeled secondary antibodies.

-

Nuclei are counterstained with DAPI.

-

Images are captured using a fluorescence microscope.

-

Measurement of Reactive Oxygen Species (ROS)

-

Objective: To quantify the level of intracellular ROS induced by this compound.

-

Method:

-

Cells are treated with this compound for a specified time.

-

Cells are then incubated with a fluorescent ROS indicator, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

-

The fluorescence intensity, which is proportional to the amount of ROS, is measured using a flow cytometer or a fluorescence plate reader.

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in an animal model.

-

Method:

-

Orthotopic xenograft models are established by injecting pancreatic cancer cells into the pancreas of immunodeficient mice.

-

Once tumors are established, mice are treated with this compound or a vehicle control.

-

Tumor growth is monitored over time.

-

At the end of the study, tumors and organs are harvested for histological and immunohistochemical analysis to assess protein expression (e.g., NCOA4, mutant p53) and metastasis.

-

Conclusion

This compound represents a promising therapeutic agent that induces ferroptosis in cancer cells through a novel mechanism involving the degradation of both FTH1 and mutant p53. This dual-targeting activity provides a potential advantage over other ferroptosis inducers. The experimental framework outlined in this guide provides a solid foundation for further investigation into the nuanced molecular interactions and for the development of this compound and similar small molecules as effective cancer therapies.

References

- 1. Small Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to the MMRi62-Mediated MDM4 Degradation Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of MMRi62, a small molecule that induces the degradation of the oncoprotein MDM4. This compound represents a novel therapeutic strategy for cancers overexpressing MDM4, functioning independently of the p53 tumor suppressor status. This document details the molecular pathway of this compound-induced MDM4 degradation, compiles quantitative data from preclinical studies, and provides detailed protocols for key experimental assays. Visual diagrams of the signaling pathway and experimental workflows are included to facilitate a deeper understanding of this promising anti-cancer agent.

Introduction

Murine double minute 4 (MDM4), also known as MDMX, is a critical negative regulator of the p53 tumor suppressor protein.[1][2][3][4] Overexpression of MDM4 is observed in a variety of human cancers and is associated with tumor progression and resistance to therapy.[5] The small molecule this compound was identified as a potent inducer of MDM4 degradation, leading to apoptosis in cancer cells, including those with mutant or deficient p53. This guide elucidates the core mechanism by which this compound targets MDM4 for proteasomal degradation.

The this compound-Mediated MDM4 Degradation Pathway

This compound's primary mechanism of action involves the modulation of the MDM2-MDM4 E3 ubiquitin ligase complex. MDM2 and MDM4 form a heterodimer via their RING domains, creating an active E3 ligase that can ubiquitinate substrates, leading to their degradation by the proteasome.

This compound binds to the pre-formed MDM2-MDM4 RING domain heterodimer. This binding event alters the substrate specificity of the E3 ligase complex, shifting its activity away from MDM2 auto-ubiquitination and promoting the ubiquitination of MDM4. This enhanced ubiquitination of MDM4 marks it for recognition and subsequent degradation by the 26S proteasome. This process is dependent on the presence of MDM2, as this compound-induced MDM4 degradation is abolished in MDM2-deficient cells.

The degradation of MDM4 leads to the activation of p53-independent apoptotic pathways in cancer cells. Additionally, this compound has been shown to induce ferroptosis in pancreatic cancer cells through the degradation of ferritin heavy chain 1 (FTH1) and mutant p53.

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: Binding Affinity of this compound

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) for MDM2-MDM4 heterodimer | ~140 nM | Microscale Thermophoresis (MST) | |

| Dissociation Constant (Kd) for MDM2-MDM4 heterodimer | 1.39 µM | Not Specified |

Table 2: In Vitro Efficacy of this compound (IC50 Values)

| Cell Line | Cancer Type | p53 Status | IC50 Value | Assay Duration | Reference |

| NALM6 | Leukemia | Wild-type | ~0.12 µM | Not Specified | |

| HL60 | Leukemia | Null | 0.34 µM | 72 hours | |

| HL60VR (Vincristine-resistant) | Leukemia | Null | 0.22 µM | 72 hours | |

| Panc1 | Pancreatic Cancer | Mutant | Not Specified | Not Specified | |

| BxPc3 | Pancreatic Cancer | Mutant | Not Specified | Not Specified |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the this compound-MDM4 degradation pathway.

In Vivo Ubiquitination Assay

This assay is used to determine if a specific protein is ubiquitinated within a cellular context.

Materials:

-

HEK293T cells

-

Expression vectors for FLAG-tagged MDM4, His-tagged Ubiquitin, and MDM2.

-

Lipofectamine 2000 or similar transfection reagent

-

DMEM with 10% FBS and antibiotics

-

Proteasome inhibitor (e.g., MG132)

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease and phosphatase inhibitors, and 10 mM N-ethylmaleimide (NEM).

-

Wash Buffer: Lysis buffer with 500 mM NaCl.

-

Ni-NTA Agarose beads

-

Anti-FLAG antibody

-

Anti-His antibody

-

SDS-PAGE gels and Western blotting reagents

Protocol:

-

Seed HEK293T cells in 10 cm plates and grow to 70-80% confluency.

-

Co-transfect cells with plasmids encoding FLAG-MDM4, His-Ubiquitin, and MDM2 using a suitable transfection reagent according to the manufacturer's instructions.

-

24 hours post-transfection, treat the cells with 5 µM this compound or DMSO (vehicle control) for the desired time (e.g., 6-24 hours).

-

4-6 hours prior to harvesting, add 10 µM MG132 to the cell culture medium to inhibit proteasomal degradation.

-

Wash cells twice with ice-cold PBS and lyse the cells in 1 mL of Lysis Buffer.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Incubate the supernatant with Ni-NTA agarose beads for 2-4 hours at 4°C on a rotator to pull down His-tagged ubiquitinated proteins.

-

Wash the beads three times with Wash Buffer and once with Lysis Buffer.

-

Elute the bound proteins by boiling the beads in 2x SDS-PAGE loading buffer for 5 minutes.

-

Analyze the eluates by SDS-PAGE and Western blotting using anti-FLAG antibody to detect ubiquitinated MDM4. An anti-His antibody can be used to confirm the presence of ubiquitinated proteins.

Experimental Workflow: In Vivo Ubiquitination Assay

Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in MDM4 protein levels upon this compound treatment.

Materials:

-

Cancer cell line of interest (e.g., NALM6)

-

This compound

-

DMSO (vehicle control)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies: anti-MDM4, anti-MDM2, anti-p53, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

SDS-PAGE gels and blotting apparatus

Protocol:

-

Seed cells in 6-well plates and allow them to adhere or reach the desired density.

-

Treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10 µM) or DMSO for 24 hours.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples with 2x SDS-PAGE loading buffer.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-MDM4) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to the loading control (β-actin) to determine the relative decrease in MDM4 protein levels.

Cell Viability Assay (Resazurin-based)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of this compound.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

This compound

-

Resazurin sodium salt solution

-

Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Prepare a serial dilution of this compound in culture medium.

-

Treat the cells with the different concentrations of this compound and a vehicle control (DMSO) for 72 hours.

-

Add resazurin solution to each well to a final concentration of 10% of the well volume.

-

Incubate the plate for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a promising small molecule that induces the degradation of the oncoprotein MDM4 through a novel mechanism of action. By modulating the MDM2-MDM4 E3 ligase complex, this compound promotes the ubiquitination and subsequent proteasomal degradation of MDM4, leading to cancer cell death. This p53-independent mechanism makes this compound a potential therapeutic agent for a broad range of cancers, including those with mutated or deficient p53. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and similar MDM4-degrading molecules.

References

- 1. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. tribioscience.com [tribioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Immunoprecipitation of FLAG Fusion Proteins Using Monoclonal Antibody Affinity Gels [sigmaaldrich.com]

- 5. Targeting the MDM2‐MDM4 interaction interface reveals an otherwise therapeutically active wild‐type p53 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

MMRi62 as a Dual Inhibitor of MDM2-MDM4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMRi62 is a novel small molecule compound that has emerged as a significant agent in cancer research, primarily through its unique mechanism of targeting the MDM2-MDM4 protein-protein interaction.[1][2] This interaction is a critical negative regulatory axis of the p53 tumor suppressor protein.[1][2] By disrupting the MDM2-MDM4 heterodimer, this compound promotes the degradation of MDM4, a key oncogene, leading to apoptosis in cancer cells.[1] Notably, this compound has demonstrated efficacy in a p53-independent manner, suggesting its potential therapeutic application in cancers with mutated or non-functional p53, a common feature of many human malignancies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols for its investigation.

Mechanism of Action

This compound functions as an MDM2-MDM4 targeting agent with a distinct mode of action. Unlike inhibitors that prevent the formation of the MDM2-MDM4 RING domain heterodimer, this compound binds to the pre-formed heterodimer. This binding event modifies the E3 ubiquitin ligase activity of the complex, switching the substrate preference from MDM2 autoubiquitination towards the ubiquitination of MDM4. This targeted ubiquitination of MDM4 leads to its subsequent proteasomal degradation. The degradation of MDM4, a potent inhibitor of p53, contributes to the induction of apoptosis in cancer cells. Interestingly, this compound's pro-apoptotic effects have been observed to be independent of the p53 status of the cancer cells, making it a promising candidate for treating tumors that are resistant to conventional therapies due to p53 mutations. Furthermore, in pancreatic cancer models, this compound has been shown to induce ferroptosis and inhibit metastasis by promoting the degradation of ferritin heavy chain (FTH1) and mutant p53.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in various studies.

Table 1: Binding Affinity and In Vitro Efficacy

| Parameter | Value | Cell Line / System | Reference |

| Binding Affinity (Kd) | |||

| MDM2-MDM4 RING Heterodimer | ~140 nM | In vitro (MST) | |

| MDM2-MDM4 RING Heterodimer | 1.39 µM | In vitro (MST) | |

| IC50 (Anti-proliferative Activity) | |||

| NALM6 (p53-wt leukemia) | ~0.12 µM | Cell-based assay | |

| HL60 (p53-null leukemia) | 0.34 µM | Cell-based assay | |

| HL60VR (multidrug-resistant leukemia) | 0.22 µM | Cell-based assay | |

| Pancreatic Cancer Cell Lines | 0.59 - 1.65 µM | Cell-based assay (72h) |

Table 2: Cellular Effects of this compound

| Effect | Concentration | Time Point | Cell Line | Observations | Reference |

| Apoptosis Induction | 5 µM | 24 h | NALM6 | 69% of cells annexin-V-positive | |

| Caspase-3 Activation & PARP Cleavage | ~1 µM | 24 h | NALM6 | Potent induction | |

| MDM4 Degradation | 5 µM | 24 h | NALM6 | MDM2-dependent degradation of MDM4 protein | |

| MDM4 Ubiquitination | 5 µM and 10 µM | 24 h | In vitro | Increased MDM4 ubiquitination | |

| MDM2 Autoubiquitination | 5 µM and 10 µM | 24 h | In vitro | Decreased MDM2B autoubiquitination | |

| Inhibition of Cell Invasion (Pancreatic Cancer) | 4 µM | 24 h | Panc-1 | 46.5% reduction | |

| Inhibition of Cell Invasion (Pancreatic Cancer) | 4 µM | 24 h | BxPc-3 | 70.0% reduction |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

In Vitro Ubiquitination Assay

This assay is crucial for demonstrating this compound's ability to modulate the E3 ligase activity of the MDM2-MDM4 complex.

Materials:

-

Recombinant MDM2B and MDM4 proteins

-

Recombinant E1 and E2 enzymes

-

Ubiquitin

-

ATP

-

This compound

-

DMSO (vehicle control)

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Primary antibodies: anti-MDM2, anti-MDM4, anti-ubiquitin

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

Procedure:

-

Prepare the ubiquitination reaction mixture by combining recombinant E1, E2, ubiquitin, and the substrate proteins (MDM2B and MDM4) in the reaction buffer.

-

Add this compound at desired concentrations (e.g., 0, 5, 10 µM) or an equivalent volume of DMSO as a control.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against MDM2, MDM4, and ubiquitin.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the ubiquitinated protein bands using a chemiluminescence imaging system.

In Vivo Ubiquitination Assay

This assay confirms the effect of this compound on protein ubiquitination within a cellular context.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vectors for His-tagged ubiquitin, FLAG-tagged MDM4, and MDM2B

-

Transfection reagent

-

This compound

-

Proteasome inhibitor (e.g., MG132 or Bortezomib)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Ni-NTA agarose beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blot reagents as described above

-

Antibodies: anti-FLAG, anti-MDM2

Procedure:

-

Transfect HEK293 cells with plasmids encoding His-ubiquitin, FLAG-MDM4, and MDM2B.

-

After 24 hours, treat the cells with this compound at the desired concentration for a specified time (e.g., 4-6 hours).

-

Add a proteasome inhibitor for the last 4-6 hours of treatment to allow ubiquitinated proteins to accumulate.

-

Lyse the cells in a denaturing buffer to inhibit deubiquitinating enzymes.

-

Clarify the lysate by centrifugation.

-

Incubate the supernatant with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins.

-

Analyze the eluates by Western blotting using antibodies against FLAG (for MDM4) and MDM2.

Microscale Thermophoresis (MST)

MST is a biophysical technique used to quantify the binding affinity between this compound and the MDM2-MDM4 heterodimer.

Materials:

-

Purified, fluorescently labeled MDM2-MDM4 RING domain heterodimer

-

This compound

-

MST buffer (e.g., PBS with 0.05% Tween-20)

-

MST instrument and capillaries

Procedure:

-

Prepare a series of dilutions of this compound in MST buffer.

-

Mix each dilution of this compound with a constant concentration of the fluorescently labeled MDM2-MDM4 heterodimer.

-

Load the samples into MST capillaries.

-

Measure the thermophoretic movement of the fluorescently labeled protein complex in the MST instrument.

-

The change in thermophoresis upon binding of this compound is used to calculate the dissociation constant (Kd).

Western Blot Analysis

Western blotting is used to determine the levels of MDM2, MDM4, and p53 proteins in cells treated with this compound.

Materials:

-

Cancer cell lines (e.g., NALM6, Panc-1)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE and Western blot reagents

-

Primary antibodies: anti-MDM2, anti-MDM4, anti-p53, anti-cleaved PARP, anti-activated caspase-3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

Procedure:

-

Seed cells and treat with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours).

-

Lyse the cells and quantify the protein concentration.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with the primary antibodies of interest.

-

Wash and incubate with secondary antibodies.

-

Detect the protein bands using chemiluminescence.

Co-immunoprecipitation (Co-IP)

Co-IP is used to verify the interaction between MDM2 and MDM4 and to assess if this compound disrupts this interaction.

Materials:

-

Cells endogenously or exogenously expressing MDM2 and MDM4

-

This compound

-

Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors)

-

Primary antibody for immunoprecipitation (e.g., anti-MDM2 or anti-MDM4)

-

Isotype control antibody

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blot reagents

-

Primary antibodies for detection (the reciprocal antibody to the one used for IP)

Procedure:

-

Treat cells with this compound or vehicle control.

-

Lyse the cells in Co-IP lysis buffer.

-

Pre-clear the lysate by incubating with an isotype control antibody and protein A/G beads.

-

Incubate the pre-cleared lysate with the primary antibody for immunoprecipitation overnight at 4°C.

-

Add protein A/G beads and incubate for another 1-3 hours.

-

Wash the beads several times with Co-IP wash buffer.

-

Elute the immunoprecipitated proteins from the beads.

-

Analyze the eluates by Western blotting, probing for the co-precipitated protein.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of cancer cells.

Materials:

-

Cancer cell lines

-

This compound

-

Cell culture medium and supplements

-

6-well plates

-

Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Allow the cells to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Remove the drug-containing medium and replace it with fresh medium.

-

Incubate the plates for 1-2 weeks, allowing colonies to form.

-

Fix the colonies with methanol and stain with crystal violet solution.

-

Wash the plates with water and allow them to dry.

-

Count the number of colonies (typically >50 cells) in each well.

Conclusion

This compound represents a promising therapeutic agent with a novel mechanism of action targeting the MDM2-MDM4 interaction. Its ability to induce MDM4 degradation and subsequent p53-independent apoptosis provides a strong rationale for its development as a treatment for a broad range of cancers, including those with p53 mutations. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biological activities and therapeutic potential of this compound and similar compounds. Further studies are warranted to explore its in vivo efficacy, safety profile, and potential for combination therapies.

References

The Role of MMRi62 in Leukemia Cell Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule MMRi62 and its role in inducing apoptosis in leukemia cells. It consolidates key findings on its mechanism of action, efficacy in various leukemia models, and the experimental methodologies used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers in oncology and hematology, as well as professionals involved in the development of novel cancer therapeutics.

Executive Summary

This compound is a novel small molecule that has demonstrated significant pro-apoptotic activity in leukemia cells. Its primary mechanism involves the targeted degradation of the oncoprotein MDM4, a key negative regulator of the tumor suppressor p53. Notably, this compound's ability to induce apoptosis is independent of the p53 status of the cancer cells, making it a promising therapeutic candidate for leukemias harboring p53 mutations, which are often associated with resistance to conventional chemotherapy. Furthermore, this compound has shown efficacy in multidrug-resistant leukemia cell lines and primary patient samples. This guide will detail the biochemical mechanisms, present quantitative data on its efficacy, and outline the experimental protocols used in its evaluation.

Mechanism of Action: Targeted Degradation of MDM4

This compound's primary mechanism of action is the induction of MDM4 protein degradation.[1][2][3][4] It achieves this by modulating the activity of the MDM2-MDM4 heterodimer, which functions as an E3 ubiquitin ligase.[1]

Biochemically, this compound binds to the preformed RING domain heterodimers of MDM2 and MDM4. This binding alters the substrate preference of the E3 ligase complex, shifting ubiquitination from MDM2 (auto-ubiquitination) towards MDM4. The subsequent polyubiquitination of MDM4 marks it for proteasomal degradation. This MDM2-dependent degradation of MDM4 is a key event in the pro-apoptotic activity of this compound.

A critical aspect of this compound's mechanism is its independence from p53. While MDM4 is a known negative regulator of p53, the apoptosis induced by this compound does not rely on a functional p53 pathway. This suggests that the elimination of MDM4 unleashes other pro-apoptotic signals. This p53-independent cell killing is a significant advantage, as p53 mutations are common in leukemia and contribute to chemoresistance.

In contrast to this compound, a related compound, MMRi67, acts as an inhibitor of the MDM2-MDM4 E3 ligase activity but does not induce MDM4 degradation and, consequently, does not trigger apoptosis. This highlights the unique mechanism of this compound as an MDM4 degrader.

It is also important to note that while this compound has been shown to induce ferroptosis in pancreatic cancer cells through the degradation of ferritin heavy chain 1 (FTH1), this mechanism is not involved in the apoptosis observed in leukemia cells.

Quantitative Efficacy Data

This compound has demonstrated potent cytotoxic and pro-apoptotic effects across various leukemia cell lines, including those with p53 mutations and acquired drug resistance.

Table 1: In Vitro Cytotoxicity of this compound in Leukemia Cell Lines

| Cell Line | p53 Status | Resistance Profile | Drug | IC50 (µM) | Citation |

| HL-60 | Null | - | Vincristine | 0.004 | |

| HL-60 | Null | - | Daunorubicin | 0.04 | |

| HL-60 | Null | - | This compound | 0.34 | **** |

| HL-60VR | Null | Vincristine-resistant | Vincristine | > 1 | |

| HL-60VR | Null | Vincristine-resistant | Daunorubicin | > 1 | |

| HL-60VR | Null | Vincristine-resistant | This compound | 0.22 | **** |

Table 2: Apoptosis Induction by this compound

| Cell Line | Treatment (5 µM, 48h) | % Annexin-V Positive Cells | Citation |

| HL-60VR | Untreated | ~5% | |

| HL-60VR | Daunorubicin | ~10% | |

| HL-60VR | This compound | ~60% | **** |

| Patient Sample | Treatment (72h) | % Annexin-V Positive Cells | Citation |

| AML Patient #02-1919 | Untreated | ~10% | |

| AML Patient #02-1919 | This compound (2.5 µM) | ~25% | |

| AML Patient #02-1919 | This compound (5 µM) | ~40% |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability and Growth Inhibition Assays

To determine the half-maximal inhibitory concentration (IC50) of this compound, leukemia cell lines such as HL-60 and their drug-resistant counterparts (HL-60VR) are seeded in 96-well plates. The cells are then treated with a serial dilution of this compound, alongside vehicle control and positive controls (e.g., vincristine, daunorubicin), for a specified period, typically 72 hours. Cell viability is assessed using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent assay like CellTiter-Glo. The absorbance or luminescence values are normalized to the vehicle-treated control, and IC50 values are calculated by non-linear regression analysis of the dose-response curves.

Apoptosis Assays via Flow Cytometry

The induction of apoptosis is quantified using Annexin-V and Propidium Iodide (PI) staining followed by flow cytometry. Leukemia cells are treated with this compound at various concentrations and for different time points. After treatment, cells are harvested, washed with cold PBS, and resuspended in Annexin-V binding buffer. FITC-conjugated Annexin-V and PI are added to the cell suspension, which is then incubated in the dark. Annexin-V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membrane integrity. The stained cells are analyzed on a flow cytometer to distinguish between viable (Annexin-V-/PI-), early apoptotic (Annexin-V+/PI-), and late apoptotic/necrotic (Annexin-V+/PI+) populations.

Western Blotting for Protein Expression and Cleavage

Western blotting is employed to analyze the levels of key proteins involved in the this compound-induced apoptotic pathway. Cells are treated with this compound for a specified duration (e.g., 24 hours), after which they are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against MDM4, MDM2, cleaved PARP (Poly (ADP-ribose) polymerase), and activated caspase-3. After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is used as a loading control.

In Vitro Ubiquitination Assays

To biochemically validate the effect of this compound on the E3 ligase activity of the MDM2-MDM4 complex, in vitro ubiquitination assays are performed. Recombinant MDM2 and MDM4 RING domain proteins are incubated with E1 and E2 ubiquitin-conjugating enzymes, ubiquitin, and an ATP-regenerating system in the presence or absence of this compound. The reaction mixture is incubated to allow for ubiquitination to occur. The reaction is then stopped, and the samples are analyzed by western blotting using antibodies specific for MDM4 or MDM2 to detect their ubiquitinated forms, which appear as a high-molecular-weight smear or ladder of bands.

Colony-Forming Unit Assays with Primary AML Samples

The efficacy of this compound in primary patient cells is assessed using colony-forming unit (CFU) assays. Mononuclear cells are isolated from bone marrow or peripheral blood of AML patients. These cells are treated with varying concentrations of this compound for a short period (e.g., 4 hours). Following treatment, the cells are washed and plated in a semi-solid methylcellulose medium that supports the growth of hematopoietic progenitor cells. The plates are incubated for 12-15 days to allow for colony formation. The number of colonies in each condition is quantified, and the IC50 for colony formation inhibition is determined.

References

- 1. Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status [frontiersin.org]

The Ferroptotic Inducer MMRi62: A Multi-Pronged Attack on Pancreatic Cancer

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The small molecule MMRi62 has emerged as a promising therapeutic agent against pancreatic ductal adenocarcinoma (PDAC), a malignancy notorious for its high mortality rate and resistance to conventional therapies.[1][2][3] This technical document provides an in-depth analysis of the mechanism of action of this compound, its effects on pancreatic cancer cells, and detailed experimental protocols based on preclinical studies. This compound exhibits a multi-faceted anti-cancer activity by inducing a form of iron-dependent cell death known as ferroptosis, promoting the degradation of mutant p53, and inhibiting metastasis.[1][4] This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's potential in oncology.

Core Mechanism of Action: Induction of Ferroptosis and Degradation of Key Oncoproteins

This compound was initially identified as a small molecule that targets the MDM2-MDM4 E3 ligase complex, leading to p53-independent apoptosis in leukemia cells. However, in the context of pancreatic cancer, its primary mechanism involves the induction of ferroptosis. This process is characterized by an increase in reactive oxygen species (ROS) and is associated with autophagy and the lysosomal degradation of Ferritin Heavy Chain (FTH1) and NCOA4.

Simultaneously, this compound triggers the proteasomal degradation of mutant p53, a protein frequently implicated in driving the aggressiveness and therapeutic resistance of PDAC. Notably, the anti-cancer effects of this compound are observed in PDAC cell lines with both KRAS and TP53 mutations, as well as those with only TP53 mutations, highlighting its potential broad applicability.

Quantitative Analysis of In Vitro Efficacy

Preclinical studies have demonstrated the potent anti-proliferative and cytotoxic effects of this compound on various pancreatic cancer cell lines. The following tables summarize the key quantitative data from these investigations.

Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines (72-hour proliferation assay)

| Cell Line | KRAS Status | TP53 Status | IC50 (μmol/L) |

| Panc-1 | Mutant | Mutant | 0.59 - 1.65 |

| BxPC-3 | Wild-type | Mutant | 0.59 - 1.65 |

| MiaPaCa-2 | Mutant | Mutant | 0.59 - 1.65 |

| AsPC-1 | Mutant | Mutant | 0.59 - 1.65 |

| Capan-1 | Mutant | Wild-type | ~10 |

| HPAF-II | Mutant | Wild-type | ~10 |

Table 2: Effect of this compound on Clonogenic and Spheroid Growth

| Cell Line | Assay | This compound Concentration | Observed Effect |

| Panc-1 | Clonogenic Growth | Indicated Concentrations | Inhibition of colony formation |

| BxPC-3 | Clonogenic Growth | Indicated Concentrations | Inhibition of colony formation |

| Panc-1 | Spheroid Growth | 4mM | Inhibition of spheroid growth |

| BxPC-3 | Spheroid Growth | 4mM | Inhibition of spheroid growth |

In Vivo Anti-Tumor and Anti-Metastatic Activity

In orthotopic xenograft mouse models of pancreatic cancer, this compound has demonstrated significant efficacy in inhibiting tumor growth and, remarkably, completely preventing metastasis to distant organs.

Table 3: In Vivo Efficacy of this compound in Orthotopic Xenograft Mouse Models

| Mouse Model | Treatment Regimen | Outcome |

| SCID mice with Panc1luc orthotopic tumors | 25 mg/kg this compound via intraperitoneal injection, every other day for 5 injections, 2 days/week for 2 weeks | Inhibition of tumor growth |

| Orthotopic xenograft PDAC mouse models | Not specified | Downregulation of NCOA4 and mutant p53 in vivo |

| Orthotopic xenograft PDAC mouse models | Not specified | Complete abrogation of metastasis to distant organs |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Signaling pathway of this compound in pancreatic cancer cells.

Caption: Experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are summaries of the key experimental methodologies employed in the preclinical evaluation of this compound.

5.1. Cell Lines and Culture

-

Cell Lines: Panc-1 and BxPc3 human pancreatic cancer cell lines are commonly used.

-

Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

5.2. Cell Proliferation Assay

-

Method: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified period (e.g., 72 hours).

-

Quantification: Cell viability is assessed using assays such as the MTT or CellTiter-Glo luminescent cell viability assay.

-

Data Analysis: IC50 values are calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

5.3. Clonogenic Assay

-

Method: Cells are seeded at a low density in 6-well plates and treated with this compound for 24 hours. The drug-containing medium is then replaced with fresh medium, and the cells are allowed to grow for approximately 14 days.

-

Staining: Colonies are fixed with methanol and stained with crystal violet.

-

Quantification: The number of colonies containing at least 50 cells is counted.

5.4. 3D Spheroid Growth Assay

-

Method: Single-cell suspensions are seeded in ultra-low attachment plates to allow for the formation of spheroids. Spheroids are then treated with this compound.

-

Monitoring: Spheroid growth is monitored over time (e.g., 10 days) by measuring the diameter of the spheroids using light microscopy.

5.5. Western Blot Analysis

-

Protein Extraction: Cells are lysed in RIPA buffer, and protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p53, MDM2, MDM4, cleaved PARP, LC3, FTH1, NCOA4) followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

5.6. Immunofluorescence Staining

-

Cell Preparation: Cells are grown on coverslips, treated with this compound, and then fixed with paraformaldehyde and permeabilized with Triton X-100.

-

Staining: Cells are incubated with primary antibodies (e.g., against p53 and LC3) followed by fluorescently labeled secondary antibodies. Nuclei are counterstained with DAPI.

-

Imaging: Images are captured using a fluorescence microscope.

5.7. Reactive Oxygen Species (ROS) Detection

-

Method: Cells are treated with this compound and then incubated with a ROS-sensitive fluorescent probe, such as DCFDA.

-

Analysis: The fluorescence intensity, which is proportional to the level of intracellular ROS, is measured using a flow cytometer or a fluorescence plate reader.

5.8. In Vivo Orthotopic Xenograft Model

-

Cell Implantation: Luciferase-expressing pancreatic cancer cells (e.g., Panc1luc) are surgically implanted into the pancreas of immunodeficient mice (e.g., SCID mice).

-

Treatment: Once tumors are established, mice are treated with this compound or a vehicle control via intraperitoneal injection.

-

Tumor Monitoring: Tumor growth is monitored non-invasively by bioluminescence imaging.

-

Metastasis Assessment: At the end of the study, organs are harvested to assess for metastasis.

-

Tissue Analysis: Tumors are collected for downstream analysis, such as Western blotting and immunohistochemistry, to evaluate the in vivo effects of this compound on target proteins.

Conclusion and Future Directions

This compound represents a novel therapeutic strategy for pancreatic cancer by targeting multiple key pathways involved in tumor progression and survival. Its ability to induce ferroptosis, degrade mutant p53, and inhibit metastasis underscores its potential to overcome the notorious resistance of PDAC to current treatments. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and to identify patient populations that are most likely to benefit from this innovative agent. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to advance the study of this compound and similar compounds in the fight against pancreatic cancer.

References

- 1. Small-Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Small Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

MMRi62: A Novel Dual-Action Small Molecule for Mutant p53 Degradation and Ferroptosis Induction

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is frequently mutated in human cancers, leading to loss of its protective functions and often conferring oncogenic properties. Targeting mutant p53 (mutp53) for degradation represents a promising therapeutic strategy. MMRi62 is a novel small molecule that has demonstrated potent anti-cancer activity through a dual mechanism of action: inducing the proteasomal degradation of mutant p53 and promoting a form of iron-dependent cell death known as ferroptosis. This technical guide provides an in-depth overview of the core mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development efforts in this area.

Introduction

Mutations in the TP53 gene are one of the most common genetic alterations in cancer, occurring in over half of all human tumors. These mutations not only abrogate the tumor-suppressive functions of wild-type p53 but can also result in the expression of a mutant p53 protein with gain-of-function oncogenic activities that contribute to tumor progression, metastasis, and therapeutic resistance. Consequently, strategies aimed at eliminating mutant p53 have emerged as a compelling avenue for cancer therapy.

This compound is a small molecule initially identified as a modulator of the MDM2-MDM4 E3 ligase complex.[1] Subsequent research has revealed its multifaceted anti-cancer properties, particularly its ability to induce the degradation of mutant p53 and trigger ferroptosis, a non-apoptotic form of regulated cell death.[2][3] This guide will delve into the molecular mechanisms underpinning these effects, present key preclinical data, and provide detailed experimental methodologies for studying this compound and similar compounds.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through two primary, interconnected pathways: the degradation of mutant p53 and the induction of ferroptosis.

Mutant p53 Degradation

This compound promotes the ubiquitination and subsequent proteasomal degradation of various forms of mutant p53.[2] While the precise E3 ubiquitin ligase directly responsible for this this compound-induced degradation has not been definitively identified in the published literature, a compelling body of evidence points towards the involvement of the carboxyl terminus of Hsc70-interacting protein (CHIP) , also known as STUB1.

CHIP is a chaperone-dependent E3 ligase that plays a crucial role in protein quality control by targeting misfolded or aberrant proteins for degradation.[4] Mutant p53 proteins are known clients of the Hsp70 and Hsp90 chaperone machinery, which helps to maintain their stability. It is hypothesized that this compound may disrupt the chaperone-mutant p53 complex, making the mutant p53 protein a substrate for CHIP-mediated ubiquitination and subsequent degradation by the 26S proteasome.

Induction of Ferroptosis

In addition to its effects on mutant p53, this compound is a potent inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. The mechanism by which this compound induces ferroptosis involves the lysosomal degradation of Ferritin Heavy Chain 1 (FTH1). FTH1 is a key intracellular iron storage protein, and its degradation leads to an increase in the labile iron pool, which in turn promotes the generation of reactive oxygen species (ROS) and lipid peroxidation, ultimately culminating in cell death.

Quantitative Data Summary

The anti-cancer efficacy of this compound has been evaluated in various preclinical models. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines

| Cell Line | TP53 Status | KRAS Status | IC50 (µM, 72h) | Citation |

| Panc-1 | R273H | G12D | 0.59 | |

| BxPC-3 | Y220C | wt | 1.65 | |

| MIA PaCa-2 | R248W | G12C | ~10 | |

| AsPC-1 | Y220C | G12D | ~10 | |

| Capan-1 | V157F | G12V | ~10 | |

| HPAF-II | wt | G12D | 1.23 | |

| Hs 766T | R248W | G12D | 0.87 |

Table 2: In Vitro Efficacy of this compound in Leukemia Cell Lines

| Cell Line | p53 Status | IC50 (µM, 72h) | Citation |

| HL-60 | Null | 0.34 | |

| HL-60/VR | Null | 0.22 | |

| NALM-6 | wt | Not Specified | |

| MV4-11 | wt | Not Specified |

Table 3: In Vivo Efficacy of this compound in Pancreatic Cancer Xenograft Models

| Xenograft Model | Treatment | Tumor Volume Reduction | Metastasis | Citation |

| Panc-1 Orthotopic | 25 mg/kg, i.p., 2x/week for 2 weeks | Significant reduction in bioluminescence signal | Completely abrogated | |

| BxPC-3 Orthotopic | 25 mg/kg, i.p., 2x/week for 2 weeks | Significant reduction in bioluminescence signal | Completely abrogated |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vivo Ubiquitination Assay

This assay is used to determine if a target protein is ubiquitinated in cells following treatment with a compound of interest.

Materials:

-

Cancer cell line of interest (e.g., Panc-1)

-

His-tag ubiquitin expression plasmid

-

Transfection reagent

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors

-

Ni-NTA agarose beads

-

Wash buffers

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies: anti-mutant p53, anti-His-tag

Protocol:

-

Seed cells and allow them to adhere overnight.

-

Transfect cells with the His-tag ubiquitin plasmid using a suitable transfection reagent.

-

After 24 hours, treat the cells with this compound at the desired concentration and for the desired time. Include a vehicle control. A positive control group treated with a proteasome inhibitor (MG132) should also be included to allow for the accumulation of ubiquitinated proteins.

-

Lyse the cells in a denaturing lysis buffer to inhibit deubiquitinase activity.

-

Clarify the lysates by centrifugation.

-

Incubate the cleared lysates with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Analyze the eluates by SDS-PAGE and Western blotting using an anti-mutant p53 antibody to detect ubiquitinated forms of the protein. An anti-His-tag antibody can be used to confirm the presence of ubiquitinated proteins in the pull-down.

Ferroptosis Detection Assay

This protocol outlines methods to confirm that cell death induced by this compound is characteristic of ferroptosis.

Materials:

-

Cancer cell line of interest

-

This compound

-

Ferroptosis inhibitors (e.g., Ferrostatin-1, Deferoxamine)

-

Apoptosis inhibitor (e.g., Z-VAD-FMK)

-

Necroptosis inhibitor (e.g., Necrostatin-1)

-

Cell viability reagent (e.g., CellTiter-Glo)

-

Lipid ROS indicator (e.g., C11-BODIPY 581/591)

-

Flow cytometer

Protocol:

-

Cell Viability Rescue Assay:

-

Seed cells in a 96-well plate.

-

Pre-treat cells with vehicle, a ferroptosis inhibitor, an apoptosis inhibitor, or a necroptosis inhibitor for 1-2 hours.

-

Add this compound at various concentrations to the wells.

-

Incubate for 48-72 hours.

-

Measure cell viability using a reagent like CellTiter-Glo. A rescue of cell death specifically by the ferroptosis inhibitor is indicative of ferroptosis.

-

-

Lipid ROS Measurement:

-

Treat cells with this compound for a time period shorter than that which induces significant cell death (e.g., 6-24 hours).

-

Include a vehicle control and a positive control for ferroptosis (e.g., Erastin or RSL3).

-

Incubate the cells with a lipid ROS indicator dye such as C11-BODIPY 581/591.

-

Analyze the cells by flow cytometry. An increase in the oxidized form of the dye in this compound-treated cells indicates an accumulation of lipid ROS.

-

Conclusion and Future Directions

This compound represents a promising therapeutic candidate with a novel dual mechanism of action that effectively targets cancer cells harboring mutant p53. By inducing both the degradation of this key oncoprotein and triggering ferroptotic cell death, this compound offers a multi-pronged attack on tumor cell survival. The data presented in this guide highlight its potent anti-cancer activity in preclinical models of pancreatic cancer and leukemia.

Future research should focus on several key areas. Firstly, the definitive identification of the E3 ligase responsible for this compound-induced mutant p53 degradation is a critical next step. Secondly, a deeper understanding of the interplay between the mutant p53 degradation and ferroptosis pathways could reveal synergistic opportunities for combination therapies. Finally, further preclinical development, including pharmacokinetic and toxicology studies, will be essential to advance this compound towards clinical investigation. The information and protocols provided herein serve as a valuable resource for researchers and drug developers working to translate the promise of molecules like this compound into effective cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Small Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HSP70-HSP90 Chaperone Networking in Protein-Misfolding Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

MMRi62: A Comprehensive Technical Guide to its Dual Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract